

An In-depth Technical Guide to Cyclopentanecarbonitrile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Cyclopentanecarbonitrile**

Cat. No.: **B127170**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **Cyclopentanecarbonitrile**, including its chemical identity, physicochemical properties, synthesis protocols, and applications in research and development.

Chemical Identity: IUPAC Name and Synonyms

The standardized nomenclature for this compound according to the International Union of Pure and Applied Chemistry (IUPAC) is **cyclopentanecarbonitrile**[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#). It is also commonly known by a variety of synonyms in commercial and research contexts.

Common Synonyms:

- 1-Cyanocyclopentane[\[3\]](#)[\[5\]](#)
- Cyanocyclopentane[\[3\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)
- Cyclopentanenitrile[\[3\]](#)[\[5\]](#)
- Cyclopentyl cyanide[\[3\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

Physicochemical Properties

Cyclopentanecarbonitrile is an alicyclic nitrile characterized as a clear, colorless to faintly yellow liquid at room temperature^{[8][9]}. Its key quantitative properties are summarized in the table below for easy reference and comparison.

Property	Value
Molecular Formula	C ₆ H ₉ N ^{[1][3][4][5][9][10]}
Molecular Weight	95.14 g/mol ^{[1][2][5][9][10]}
CAS Number	4254-02-8 ^{[1][2][4][5]}
Density	0.912 g/mL at 25 °C ^{[5][6][8][9][11]}
Melting Point	-76 °C ^{[5][6][8][9][11]}
Boiling Point	67-68 °C at 10 mmHg ^{[5][6][8][9][11]}
Flash Point	56 °C (132.8 °F) - closed cup ^{[5][12]}
Refractive Index (n _{20/D})	1.441 ^{[5][6][8][9][11]}
Solubility	Miscible with toluene ^{[5][6][8][9]}

Experimental Protocols

Detailed methodologies for the synthesis, purification, and key reactions of **Cyclopentanecarbonitrile** are crucial for its application in research.

3.1. Synthesis via Dehydration of Cyclopentanone Oxime

A primary industrial method for producing **Cyclopentanecarbonitrile** involves the dehydration of cyclopentanone oxime. This two-step process is efficient and can achieve high purity.

- Step 1: Oximation of Cyclopentanone. Cyclopentanone is reacted with hydroxylamine to form cyclopentanone oxime.
- Step 2: Dehydration. The resulting oxime is dehydrated using a dehydrating agent. While phosphorus pentoxide (P₂O₅) can yield a purity of approximately 98%, phosphorus oxychloride (POCl₃) has been shown to achieve a higher conversion rate of 90%^[2].

3.2. Purification

A common method for the purification of **Cyclopentanecarbonitrile** is as follows:

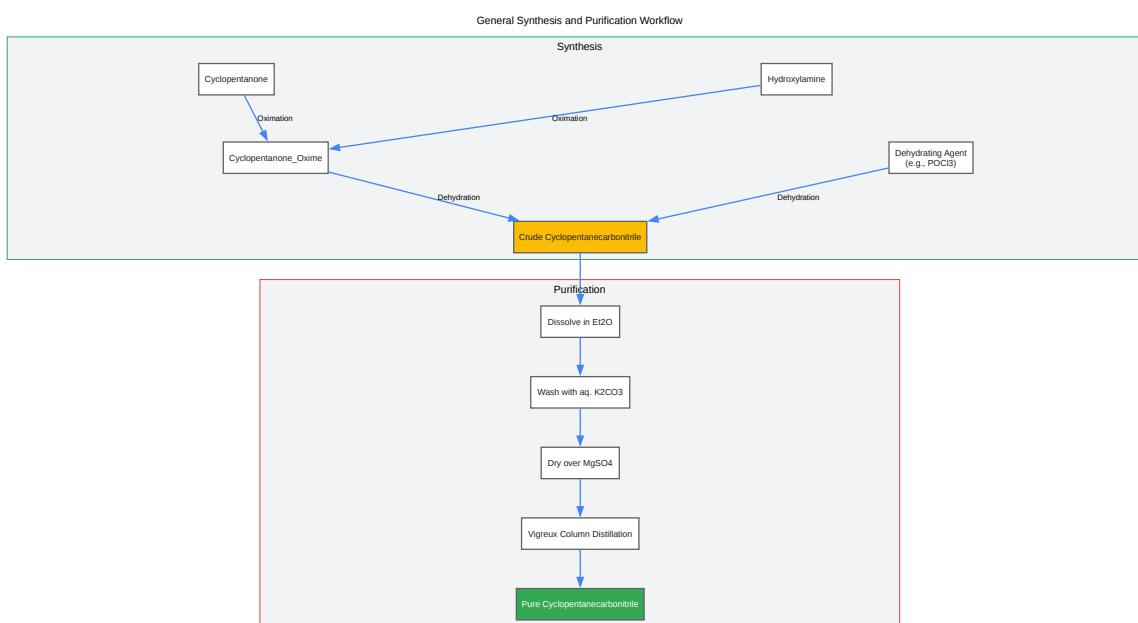
- Dissolve the crude nitrile in diethyl ether (Et_2O)[9].
- Wash the ethereal solution thoroughly with a saturated aqueous solution of potassium carbonate (K_2CO_3) to remove acidic impurities[9].
- Dry the organic layer over anhydrous magnesium sulfate (MgSO_4)[9].
- Distill the dried solution through a 10 cm Vigreux column to obtain the purified product[9].

3.3. Key Chemical Transformations

The nitrile functional group is a versatile handle for further chemical modifications.

- Hydrolysis to Cyclopentanecarboxylic Acid: **Cyclopentanecarbonitrile** can be hydrolyzed under acidic or basic conditions to yield cyclopentanecarboxylic acid. Acid-catalyzed hydrolysis, often performed with sulfuric acid and heat, can achieve yields of 85-95%. The reaction proceeds through an amide intermediate[2].
- Reduction to Cyclopentylmethanamine: The nitrile group can be reduced to a primary amine. This transformation is typically achieved through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C) under a hydrogen atmosphere[2].

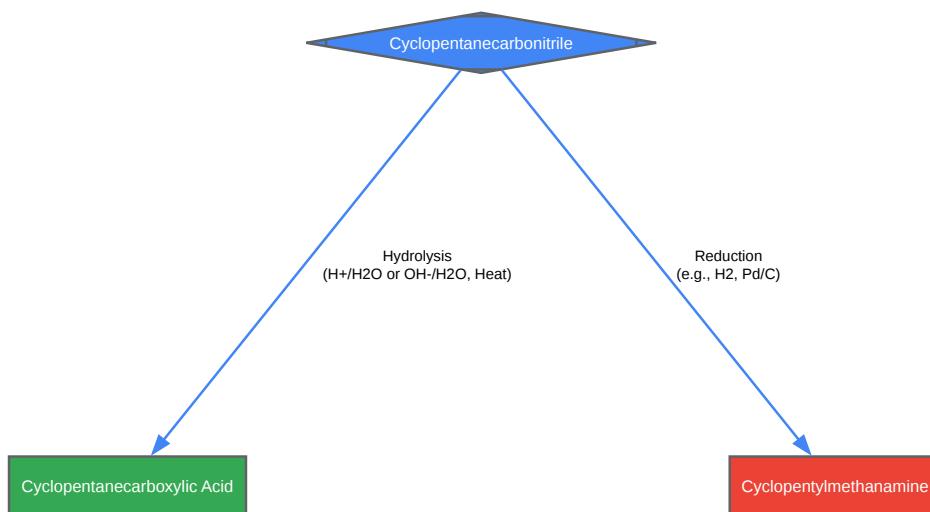
Applications in Research and Drug Development

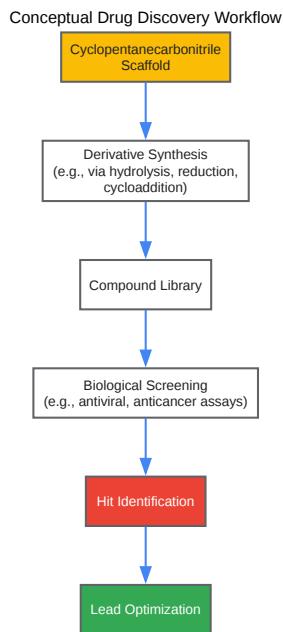

Cyclopentanecarbonitrile and its derivatives are valuable building blocks in medicinal chemistry and materials science.

- Pharmaceutical Synthesis: The cyclopentane ring is a common scaffold in many biologically active molecules[13]. The nitrile group can be readily converted into amines or carboxylic acids, which are prevalent functional groups in active pharmaceutical ingredients (APIs)[2][14]. Derivatives have been explored for their potential as antiviral agents, with some demonstrating inhibitory activity against the hepatitis B virus (HBV)[2].

- **Biocatalysis Research:** It serves as a substrate to investigate the specific activity of nitrile- and amide-hydrolyzing enzymes, particularly from microorganisms like *Candida guilliermondii*[2][8][11]. This research is vital for developing greener and more efficient biocatalytic processes.
- **Agrochemicals:** The structural motifs derived from this compound are also used as precursors for the synthesis of insecticides and herbicides[2].
- **Materials Science:** Azo derivatives of **cyclopentanecarbonitrile** can function as radical initiators in polymerization reactions[2].

Visualized Workflows and Pathways


To better illustrate the relationships and processes described, the following diagrams are provided in DOT language.


[Click to download full resolution via product page](#)

Caption: A generalized workflow for the synthesis and purification of **Cyclopentanecarbonitrile**.

Key Chemical Transformations of Cyclopentanecarbonitrile

[Click to download full resolution via product page](#)

Caption: Key chemical transformations of the nitrile group in **Cyclopentanecarbonitrile**.

[Click to download full resolution via product page](#)

Caption: A conceptual workflow for drug discovery using the **Cyclopentanecarbonitrile** scaffold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cyclopentanecarbonitrile | C₆H₉N | CID 77935 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cyclopentanecarbonitrile | 4254-02-8 | Benchchem [benchchem.com]
- 3. Cyclopentanecarbonitrile 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 4. A17710.06 [thermofisher.com]
- 5. chembk.com [chembk.com]
- 6. chemwhat.com [chemwhat.com]
- 7. 环戊腈 - 氰基环戊烷, 环戊烷甲腈 [sigmaaldrich.com]
- 8. CYCLOPENTANE CARBONITRILE | 4254-02-8 [chemicalbook.com]
- 9. CYCLOPENTANE CARBONITRILE CAS#: 4254-02-8 [m.chemicalbook.com]
- 10. cyclopentanecarbonitrile [webbook.nist.gov]
- 11. シクロペンタンカルボニトリル 98% | Sigma-Aldrich [sigmaaldrich.com]
- 12. Cyclopentanecarbonitrile 98 4254-02-8 [sigmaaldrich.com]
- 13. benchchem.com [benchchem.com]
- 14. Buy 1-Hydroxycyclopentanecarbonitrile | 5117-85-1 [smolecule.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Cyclopentanecarbonitrile]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b127170#iupac-name-and-synonyms-for-cyclopentanecarbonitrile>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com